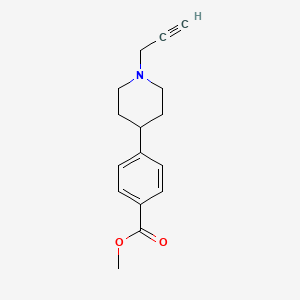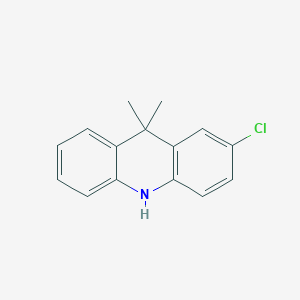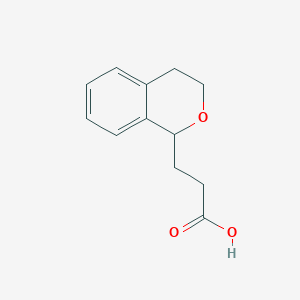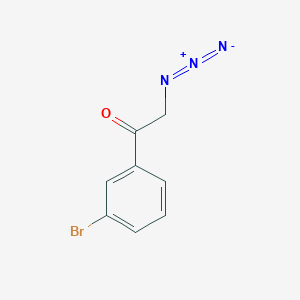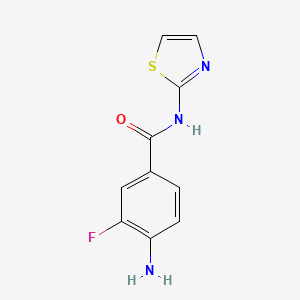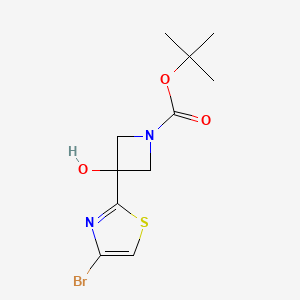
tert-butyl 3-(4-bromo-1,3-thiazol-2-yl)-3-hydroxyazetidine-1-carboxylate
描述
Tert-butyl 3-(4-bromo-1,3-thiazol-2-yl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that features a thiazole ring, a bromine atom, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromo-1,3-thiazol-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Hydroxylation and Carboxylation: The hydroxyl and carboxylate groups are introduced through specific functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the bromine atom or other reducible functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学研究应用
Tert-butyl 3-(4-bromo-1,3-thiazol-2-yl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of more complex organic compounds.
作用机制
The mechanism of action of tert-butyl 3-(4-bromo-1,3-thiazol-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The bromine atom and hydroxyl group can form hydrogen bonds or participate in other non-covalent interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-4-hydroxypiperidine-1-carboxylate
- Tert-butyl N-{2-[(4-bromo-1,3-thiazol-2-yl)amino]ethyl}carbamate
Uniqueness
Tert-butyl 3-(4-bromo-1,3-thiazol-2-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both the azetidine and thiazole rings, which are less common in combination. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C11H15BrN2O3S |
|---|---|
分子量 |
335.22 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-bromo-1,3-thiazol-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3S/c1-10(2,3)17-9(15)14-5-11(16,6-14)8-13-7(12)4-18-8/h4,16H,5-6H2,1-3H3 |
InChI 键 |
PVMOPSZBHSRUSU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC(=CS2)Br)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
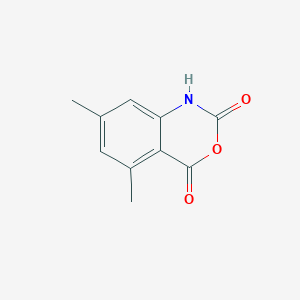
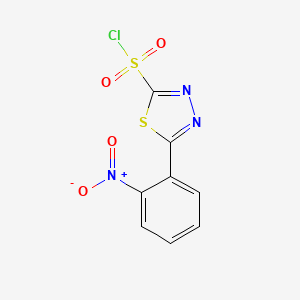
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8576455.png)
![(1S,4S)-2-Methanesulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8576463.png)
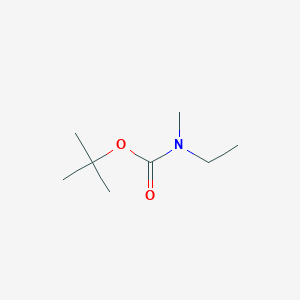
![1-[4-(Trifluoromethyl)phenyl]ethanone oxime](/img/structure/B8576473.png)
![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B8576478.png)
